molecular formula C23H22N4O4S B6566384 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one CAS No. 1021252-62-9

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6566384
CAS No.: 1021252-62-9
M. Wt: 450.5 g/mol
InChI Key: DNVJHZQRXCMYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a quinazolin-4-one core substituted with a 1,2,4-oxadiazole ring and a 3-methylbutyl chain. Key structural elements include:

  • Quinazolin-4-one backbone: A bicyclic system known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory agents .
  • 1,2,4-Oxadiazole moiety: A nitrogen-oxygen heterocycle contributing to metabolic stability and enhancing binding affinity in bioactive molecules .
  • 3-(2H-1,3-Benzodioxol-5-yl) group: A methylenedioxy-substituted aromatic ring, often associated with improved pharmacokinetic properties and receptor interaction .
  • 3-Methylbutyl chain: A branched alkyl group that may influence lipophilicity and membrane permeability.

The compound’s synthesis likely involves cyclocondensation of thioamide precursors with oxadiazole intermediates, followed by alkylation at the quinazolinone N3 position.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-14(2)9-10-27-22(28)16-5-3-4-6-17(16)24-23(27)32-12-20-25-21(26-31-20)15-7-8-18-19(11-15)30-13-29-18/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVJHZQRXCMYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of quinazolinone derivatives modified with oxadiazole and alkyl/aryl substituents. Below is a comparative analysis with structurally related molecules:

Compound Name Key Structural Features Reported Activities Key Differences
Target Compound Quinazolin-4-one, 1,2,4-oxadiazole, 3-methylbutyl, benzodioxol Hypothesized enzyme inhibition (based on analogs) Unique benzodioxol group enhances aromatic interactions; 3-methylbutyl increases lipophilicity.
3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Quinazolin-4-one, 1,2,4-oxadiazole, 4-chlorobenzyl, 4-fluorophenyl COX-2 inhibition (IC₅₀ = 1.2 µM), moderate solubility in polar solvents Halogenated aryl groups (Cl, F) improve potency but reduce metabolic stability.
3,6-Dibenzhydryl-5-Chlorobenzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one, di-benzhydryl, chloro substituent Antimicrobial activity (Gram-positive bacteria, MIC = 8 µg/mL) Different core (benzoxazolone vs. quinazolinone) alters electron distribution.
Generic Quinazolinone-Oxadiazole Hybrids Varied alkyl/aryl groups at N3 and oxadiazole positions Broad-spectrum kinase inhibition, logP range: 2.5–4.0 Target compound’s benzodioxol may offer superior CNS penetration vs. simple aryl.

Key Observations:

Bioactivity Trends :

  • Halogenated derivatives (e.g., 4-fluorophenyl in ) exhibit stronger enzyme inhibition but higher cytotoxicity due to reduced solubility.
  • The benzodioxol group in the target compound may balance potency and stability by avoiding rapid hepatic clearance .

Physicochemical Properties :

  • The 3-methylbutyl chain increases logP (~3.8 estimated) compared to shorter alkyl chains (logP ~2.5–3.0), favoring blood-brain barrier penetration .
  • Benzodioxol’s electron-rich nature enhances π-π stacking in hydrophobic binding pockets, unlike the electron-withdrawing chloro/fluoro groups in .

Synthetic Accessibility :

  • The target compound’s synthesis is more complex than halogenated analogs due to the benzodioxol incorporation, requiring careful control of oxidation conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.